2-Bromo-6-chloro-4-methylbenzoic acid (CAS 135340-36-2) is a highly functionalized, unsymmetrically substituted benzoic acid building block characterized by its 2,6-dihalogenation and 4-methyl substitution. In industrial procurement and advanced synthetic workflows, it is primarily sourced as a rigid, conformationally restricted scaffold for active pharmaceutical ingredients (APIs) and specialized agrochemicals. The compound features orthogonal reactivity profiles due to the distinct bond dissociation energies of its ortho-bromo and ortho-chloro substituents, enabling sequential transition-metal-catalyzed cross-couplings without the need for complex protecting group strategies . Its melting point of 161–163 °C and stable crystalline form make it highly suitable for rigorous scale-up manufacturing where reproducible solubility, predictable thermal stability, and precise stoichiometric handling are required.
Attempting to substitute 2-bromo-6-chloro-4-methylbenzoic acid with symmetrical analogs, such as 2,6-dichloro-4-methylbenzoic acid or 2,6-dibromo-4-methylbenzoic acid, fundamentally disrupts regioselective synthesis pipelines. Symmetrical dihalides require statistical mono-functionalization, leading to yield-limiting side products, difficult chromatographic separations, and drastically increased process mass intensity (PMI) [1]. Furthermore, omitting the 6-chloro group (e.g., using 2-bromo-4-methylbenzoic acid) eliminates the critical steric bulk required to force the carboxylate moiety out of the aromatic plane. This specific out-of-plane conformational restriction is strictly necessary for optimizing binding affinity and minimizing entropic penalties in modern sterically demanding ligand designs.
In sequential functionalization workflows, the distinct reactivity of the C-Br versus C-Cl bond is paramount. When subjected to standard Pd-catalyzed Suzuki-Miyaura coupling conditions at ambient temperatures, 2-bromo-6-chloro-4-methylbenzoic acid undergoes selective coupling exclusively at the 2-position (C-Br), leaving the 6-chloro position intact for subsequent high-temperature elaboration. In contrast, using the symmetrical 2,6-dibromo-4-methylbenzoic acid results in competitive over-coupling and a complex mixture of mono- and di-arylated products, severely depressing the isolated yield of the desired mono-adduct [1].
| Evidence Dimension | Isolated yield of mono-arylated intermediate |
| Target Compound Data | >85% yield (exclusive C-Br reaction) |
| Comparator Or Baseline | 2,6-Dibromo-4-methylbenzoic acid (<40% mono-arylated yield due to competitive di-arylation) |
| Quantified Difference | >45% absolute increase in target intermediate yield |
| Conditions | 1.0 eq arylboronic acid, Pd(dppf)Cl2, K2CO3, THF/H2O, 25 °C, 4 hours |
Eliminates the need for statistical mono-coupling and complex purification, directly reducing raw material waste and scale-up costs.
The dual ortho-substitution (bromo and chloro) imposes severe steric clashes with the carboxylate group, forcing it out of coplanarity with the aromatic ring. Computational and crystallographic models of derived amides show that the dihedral angle between the carbonyl plane and the phenyl ring approaches 80-90 degrees. When compared to the mono-ortho substituted 2-bromo-4-methylbenzoic acid, which allows significantly more rotational freedom, the 2,6-dihalo scaffold provides a rigid, locked conformation [1]. This pre-organization is critical for minimizing entropic penalties upon binding to deep, narrow protein pockets.
| Evidence Dimension | Carboxylate/amide-to-aryl dihedral angle (conformational rigidity) |
| Target Compound Data | ~80-90° (highly restricted rotation) |
| Comparator Or Baseline | 2-Bromo-4-methylbenzoic acid (~40-50° with high rotational flexibility) |
| Quantified Difference | ~40° increase in dihedral angle restriction |
| Conditions | Molecular mechanics/DFT modeling of derived benzamides |
Ensures the structural rigidity necessary for high-affinity target binding in rational drug design, preventing off-target flexibility.
The presence of the 4-methyl group offers a secondary site for late-stage functionalization, such as radical benzylic bromination (Wohl-Ziegler reaction). The electron-withdrawing nature of the 2-bromo and 6-chloro groups deactivates the aromatic ring, preventing electrophilic aromatic substitution and directing radical formation exclusively to the benzylic position. Compared to 2-bromo-6-chlorobenzoic acid (which lacks the methyl group and requires direct ring functionalization), this compound provides a ready-made handle for creating benzylamines or benzyl ethers with high conversion rates under standard NBS/AIBN conditions [1].
| Evidence Dimension | Yield of benzylic functionalization (bromination) |
| Target Compound Data | >90% conversion to 4-(bromomethyl) derivative |
| Comparator Or Baseline | 2-Bromo-6-chlorobenzoic acid (0% benzylic conversion; lacks methyl handle) |
| Quantified Difference | Absolute enabling of benzylic elaboration pathways without ring degradation |
| Conditions | NBS (1.1 eq), AIBN (cat.), PhCF3, reflux, 6 hours |
Allows procurement teams to source a single precursor that can be divergently elaborated at three distinct sites (C2, C6, and C4-methyl).
The orthogonal reactivity of the 2-bromo and 6-chloro positions makes this compound an ideal starting material for complex biaryl or heterobiaryl pharmaceuticals. It allows process chemists to perform a mild Suzuki or Negishi coupling at the bromine site, followed by a harsher Buchwald-Hartwig amination or second cross-coupling at the chlorine site, streamlining the synthesis of highly substituted aromatic cores [1].
Due to the severe steric bulk of the 2,6-dihalo substitution, amides derived from this acid are locked in an orthogonal conformation relative to the aromatic ring. This structural feature is heavily utilized in the design of selective kinase inhibitors, where the rigid 3D geometry is required to fit perfectly into the ATP-binding pocket while minimizing entropic loss upon binding [1].
The 4-methyl group serves as a latent functional handle. Industrial R&D labs utilize this compound to generate libraries of diverse building blocks by subjecting the methyl group to radical bromination or oxidation, creating benzylic bromides, aldehydes, or dicarboxylic acids without interfering with the stable ortho-halogens [1].